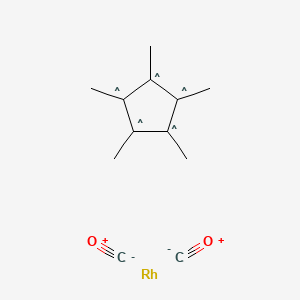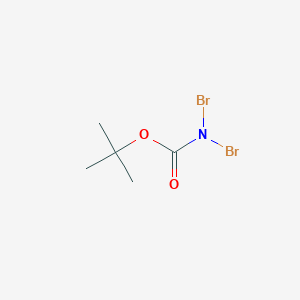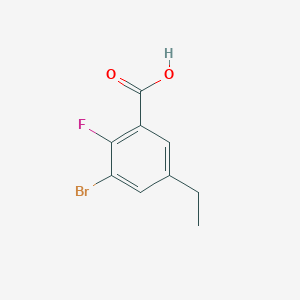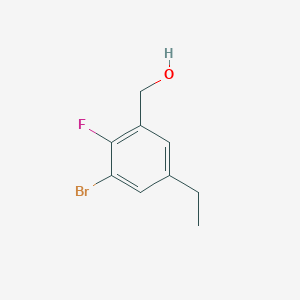![molecular formula C8H9BrOS B6315846 [2-Bromo-6-(methylsulfanyl)phenyl]methanol CAS No. 1898133-78-2](/img/structure/B6315846.png)
[2-Bromo-6-(methylsulfanyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-Bromo-6-(methylsulfanyl)phenyl]methanol” is a chemical compound with the molecular formula C8H9BrOS . It has a molecular weight of 233.13 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “[2-Bromo-6-(methylsulfanyl)phenyl]methanol” is 1S/C8H9BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Building Block for Pharmaceutical Compounds
[2-Bromo-6-(methylsulfanyl)phenyl]methanol: serves as a versatile building block in organic synthesis . Its bromo and methylsulfanyl functional groups make it a valuable precursor for constructing complex molecules. It can be used to synthesize various pharmaceutical compounds, including those with potential anticancer and antibacterial properties.
Material Science: Synthesis of Advanced Polymers
In material science, this compound can be utilized to create advanced polymers with enhanced properties . The presence of the bromo group allows for further functionalization, leading to polymers with specific characteristics such as increased thermal stability or electrical conductivity.
Chemical Synthesis: Catalyst Development
Researchers in chemical synthesis may employ [2-Bromo-6-(methylsulfanyl)phenyl]methanol in the development of new catalysts . The compound’s structure could be modified to produce catalysts that facilitate various chemical reactions, potentially increasing their efficiency and selectivity.
Chromatography: Stationary Phase Modification
This compound has potential applications in chromatography, particularly in the modification of stationary phases . Its unique structure could be used to alter the retention properties of chromatographic columns, improving the separation of complex mixtures.
Analytical Chemistry: Reference Standards
In analytical chemistry, [2-Bromo-6-(methylsulfanyl)phenyl]methanol can be used as a reference standard for calibration purposes . Its well-defined structure and properties make it suitable for validating analytical methods and ensuring the accuracy of measurements.
Electrophilic Aromatic Substitution Reactions: Research and Education
The compound is an excellent candidate for studying electrophilic aromatic substitution reactions in both research and educational settings . Its reactivity can be explored to understand the mechanisms and kinetics of these fundamental organic reactions.
Life Sciences: Bioconjugation Studies
In life sciences, the bromo group of [2-Bromo-6-(methylsulfanyl)phenyl]methanol can be exploited for bioconjugation studies . It can be used to attach biomolecules to various surfaces or other molecules, aiding in the study of biological interactions and processes.
Environmental Science: Pollutant Detection
Finally, in environmental science, this compound could be part of the synthesis of sensors for pollutant detection . Its chemical reactivity might be harnessed to create sensitive and selective detection systems for monitoring environmental contaminants.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-bromo-6-methylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPHSAVAIVGBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Bromo-6-(methylsulfanyl)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


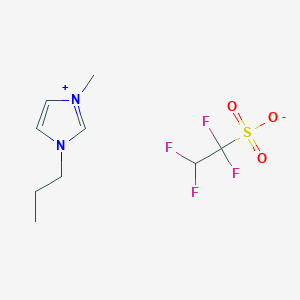
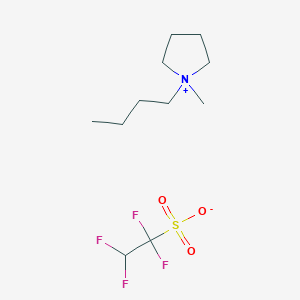
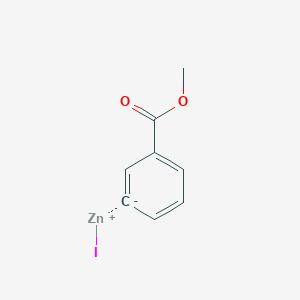

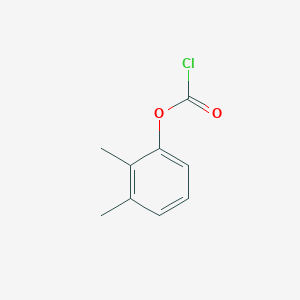
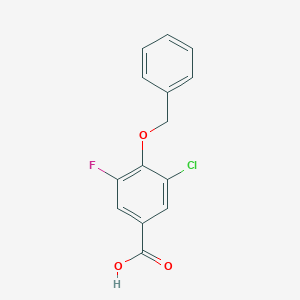
![[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester](/img/structure/B6315833.png)
